

# Gas chromatography-mass spectrometry (GC-MS) analysis of 3,4,4,5-Tetramethyloctane

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## Compound of Interest

Compound Name: 3,4,4,5-Tetramethyloctane

Cat. No.: B14561221

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## Application Note: GC-MS Analysis of 3,4,4,5-Tetramethyloctane

### Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of **3,4,4,5-tetramethyloctane** using gas chromatography-mass spectrometry (GC-MS). The described methodology is tailored for researchers, scientists, and professionals in the field of drug development and chemical analysis, providing a robust framework for sample preparation, instrument configuration, and data acquisition. The protocol is designed to ensure high sensitivity, selectivity, and reproducibility for the analysis of this branched alkane in various matrices.

### Introduction

**3,4,4,5-Tetramethyloctane** is a saturated branched alkane with the molecular formula  $C_{12}H_{26}$ . As a volatile organic compound, its identification and quantification are critical in various applications, including petrochemical analysis, environmental monitoring, and as a potential biomarker or impurity in pharmaceutical manufacturing. Gas chromatography coupled with mass spectrometry (GC-MS) is the analytical technique of choice for such compounds, offering excellent separation capabilities and definitive molecular identification. This document provides a standardized procedure for the GC-MS analysis of **3,4,4,5-tetramethyloctane**.

## Chemical Properties

A summary of the key chemical properties of **3,4,4,5-tetramethyloctane** is presented in the table below.

Property	Value	Reference
IUPAC Name	3,4,4,5-tetramethyloctane	--INVALID-LINK--
Molecular Formula	C <sub>12</sub> H <sub>26</sub>	--INVALID-LINK--
Molecular Weight	170.33 g/mol	--INVALID-LINK--
CAS Number	62199-47-7	--INVALID-LINK--
InChI Key	HWNTXBYEGXKWKG-UHFFFAOYSA-N	--INVALID-LINK--

## Experimental Workflow

The overall experimental workflow for the GC-MS analysis of **3,4,4,5-tetramethyloctane** is depicted in the following diagram.



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Caption: Experimental workflow for GC-MS analysis of **3,4,4,5-Tetramethyloctane**.

## Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific sample matrix and instrumentation.

## Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results.

- **Liquid Samples:** Dilute the sample in a volatile organic solvent such as hexane or dichloromethane to a final concentration of approximately 1-10 µg/mL.
- **Solid Samples:** Dissolve a known quantity of the solid sample in a suitable volatile solvent. Sonication may be used to ensure complete dissolution.
- **Extraction (if necessary):** For complex matrices, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be employed to isolate and concentrate the analyte.
- **Cleanup:** To prevent contamination of the GC system, samples must be free of particulate matter. Centrifuge the sample at 5,000 rpm for 5 minutes or filter through a 0.22 µm syringe filter before transferring to a 2 mL glass autosampler vial.

## GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of branched alkanes. A non-polar stationary phase is generally preferred for the separation of hydrocarbons based on their boiling points.

Parameter	Recommended Setting
Gas Chromatograph	
GC System	Agilent 6890N or equivalent
Injection Port	Split/Splitless
Injector Temperature	250 °C
Injection Mode	Splitless (or split, depending on concentration)
Injection Volume	1 µL
Carrier Gas	Helium
Flow Rate	1.0 mL/min (constant flow)
GC Column	
Column Type	HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column
Oven Program	
Initial Temperature	50 °C, hold for 2 minutes
Ramp Rate	10 °C/min to 280 °C
Final Temperature	280 °C, hold for 5 minutes
Mass Spectrometer	
MS System	Agilent 5973N or equivalent
Ion Source	Electron Ionization (EI)
Ion Source Temp.	230 °C
Quadrupole Temp.	150 °C
Ionization Energy	70 eV
Mass Scan Range	40-400 m/z
Solvent Delay	3 minutes

## Data Analysis and Interpretation

- **Qualitative Analysis:** The identification of **3,4,4,5-tetramethyloctane** is achieved by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST). The retention time of the analyte should also be compared to that of a pure standard analyzed under the same conditions.
- **Quantitative Analysis:** For quantification, an external or internal standard method should be employed. A calibration curve should be generated by analyzing a series of standards of known concentrations. The peak area of the target analyte in the sample is then used to determine its concentration from the calibration curve.

## Expected Results

While a specific mass spectrum for **3,4,4,5-tetramethyloctane** is not readily available in public databases, the fragmentation pattern is expected to be characteristic of branched alkanes, with prominent peaks corresponding to the loss of alkyl fragments. For its isomer, 3,4,5,6-tetramethyloctane, the most abundant fragment ions are observed at  $m/z$  57 and 43. A similar fragmentation pattern would be anticipated for **3,4,4,5-tetramethyloctane**. The retention index (Kovats RI) on a standard non-polar column for 3,4,5,6-tetramethyloctane is reported to be around 1100-1116, providing an estimate for the elution window of **3,4,4,5-tetramethyloctane**.

## Conclusion

The GC-MS method detailed in this application note provides a reliable and robust protocol for the analysis of

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